Cas no 1209537-37-0 (N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide)

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide structure
1209537-37-0 structure
商品名:N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
CAS番号:1209537-37-0
MF:C17H21N3O3S
メガワット:347.43194270134
CID:5919803
PubChem ID:45536330

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
    • N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide
    • 1209537-37-0
    • N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide
    • F5323-0104
    • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
    • AKOS024506764
    • インチ: 1S/C17H21N3O3S/c1-12-6-8-13(9-7-12)24(22,23)11-10-16(21)18-17-14-4-3-5-15(14)19-20(17)2/h6-9H,3-5,10-11H2,1-2H3,(H,18,21)
    • InChIKey: WVZSPXSVCUZJAG-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C)=CC=1)(CCC(NC1=C2C(CCC2)=NN1C)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 347.13036271g/mol
  • どういたいしつりょう: 347.13036271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 552
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5323-0104-3mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
3mg
$94.5 2023-09-10
Life Chemicals
F5323-0104-2μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
2μmol
$85.5 2023-09-10
Life Chemicals
F5323-0104-1mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
1mg
$81.0 2023-09-10
Life Chemicals
F5323-0104-2mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
2mg
$88.5 2023-09-10
Life Chemicals
F5323-0104-10mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
10mg
$118.5 2023-09-10
Life Chemicals
F5323-0104-15mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
15mg
$133.5 2023-09-10
Life Chemicals
F5323-0104-20mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
20mg
$148.5 2023-09-10
Life Chemicals
F5323-0104-40mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
40mg
$210.0 2023-09-10
Life Chemicals
F5323-0104-20μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
20μmol
$118.5 2023-09-10
Life Chemicals
F5323-0104-30mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide
1209537-37-0
30mg
$178.5 2023-09-10

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide 関連文献

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamideに関する追加情報

Introduction to N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide (CAS No. 1209537-37-0)

N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1209537-37-0, represents a novel molecular entity with a unique structural framework that combines a cyclopentacpyrazole core with a benzenesulfonyl moiety. The intricate architecture of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further exploration in drug discovery and therapeutic applications.

The cyclopentacpyrazole moiety is particularly noteworthy due to its potential to interact with biological targets in a manner that could lead to the development of new therapeutic agents. This heterocyclic system is characterized by its five-membered ring structure, which incorporates nitrogen atoms at specific positions, enhancing its ability to engage with biological receptors and enzymes. The presence of the methyl group at the 2-position of the cyclopentacpyrazole ring further modulates its electronic properties and reactivity, making it an attractive scaffold for medicinal chemists.

The benzenesulfonyl group appended to the propylamine side chain introduces additional functionality that can influence both the solubility and binding affinity of the compound. The sulfonyl group is known for its ability to enhance metabolic stability and binding interactions, which are critical factors in drug design. Specifically, the 4-methylbenzenesulfonyl moiety provides a hydrophobic surface that can interact favorably with lipid-rich environments found in biological membranes, while also contributing to the overall electronic distribution of the molecule.

In recent years, there has been growing interest in the development of molecules that incorporate cyclopentacpyrazole derivatives due to their reported bioactivity in various disease models. For instance, studies have demonstrated that certain cyclopentacpyrazole-based compounds exhibit anti-inflammatory, antiviral, and anticancer properties. These findings have spurred further research into understanding the structural-activity relationships (SAR) within this class of molecules, with N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide being a prime example of such exploration.

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The construction of the cyclopentacpyrazole core typically involves cyclization reactions followed by functionalization steps to introduce the desired substituents. The benzenesulfonyl group is typically introduced via sulfonylation reactions, where an appropriate sulfonyl chloride reacts with an amine precursor under controlled conditions.

The chemical properties of N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide insights into the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling have been employed to predict potential binding interactions with biological targets.

The pharmacological potential of this compound has been explored through both in vitro and in vivo studies. In vitro assays have been conducted to evaluate its interaction with various enzymes and receptors relevant to human health. Preliminary results suggest that N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide exhibits promising activity against certain therapeutic targets. For example, studies have indicated that it may inhibit specific kinases or modulate neurotransmitter receptors.

In vivo studies have further corroborated these findings by assessing the compound's efficacy and safety profile in animal models. These experiments have provided valuable data on its pharmacokinetics and potential side effects. The results from these studies are crucial for determining whether this compound warrants further development into a clinical candidate.

The development of new pharmaceuticals is an iterative process that relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide exemplifies this collaborative approach by integrating structural insights from synthetic chemistry with functional evaluations from biological assays.

The future direction of research on N-{2-methyl-2H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-(4-methylbenzenesulfonyl)propanamide will likely focus on optimizing its pharmacological properties through structure-based drug design. This may involve modifying specific functional groups or exploring analogs with enhanced bioavailability and target specificity. Additionally, advances in computational chemistry may facilitate more efficient virtual screening processes to identify novel derivatives with improved therapeutic profiles.

In conclusion,N-{2-methyl-2H,4 H,5 H,6 H -cyclopentacpyrazol - 3 - yl strong > } - 3 - ( < strong > 4 - methylbenzenesulfonyl strong > ) propanamide represents a significant advancement in pharmaceutical chemistry。 Its unique structural features, coupled with promising preclinical data, position it as a valuable tool for further therapeutic exploration。 As research continues to uncover new applications for this compound, it holds great potential for contributing to advancements in medicine and human health。

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.